molecular formula C9H7BrFN3 B1346836 3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine CAS No. 1135815-14-3

3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine

Cat. No. B1346836
M. Wt: 256.07 g/mol
InChI Key: FUSCONHWDMPLCT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure determination of various pyrazole compounds, including those with bromo and fluoro substituents, have been extensively studied. These studies provide insights into the molecular geometry and potential reactivity of such compounds (Loh et al., 2013).
  • Research into the synthesis and spectral characterization of pyrazoline derivatives reveals their fluorescent properties and theoretical insights into their electronic structures (Ibrahim et al., 2016).

Biological Activity

  • Some compounds structurally related to "3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine" have been synthesized and characterized for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Raval et al., 2012).
  • The synthesis, molecular structure, and biological activity studies of certain pyrazoline derivatives highlight their potential as anti-neoplastic agents, with specific focus on their inhibitory effects on cancer cell proliferation (Liu et al., 2016).

Photophysical and Computational Studies

  • Novel coumarin pyrazoline moieties with potential applications in photonic and electronic devices have been synthesized and characterized, showcasing the role of such compounds in advanced material sciences (Kumbar et al., 2018).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSCONHWDMPLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine

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